molecular formula C14H16FN3O3 B119851 Desethylene Norfloxacin Hydrochloride CAS No. 75001-77-3

Desethylene Norfloxacin Hydrochloride

Cat. No.: B119851
CAS No.: 75001-77-3
M. Wt: 293.29 g/mol
InChI Key: LPCBOASHZANLJB-UHFFFAOYSA-N
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Description

Desethylene Norfloxacin Hydrochloride is a derivative of Norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is known for its antimicrobial properties and is used in various scientific research applications. It is structurally related to Norfloxacin but lacks the ethylene group, which can influence its chemical behavior and biological activity.

Mechanism of Action

Target of Action

Desethylene Norfloxacin Hydrochloride, also known as N5GYT8QQ4R, is a derivative of the fluoroquinolone antibiotic Norfloxacin . The primary targets of this compound are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound exerts its antibacterial effect by inhibiting the aforementioned enzymes . It binds to DNA gyrase and topoisomerase IV, forming a ternary complex with a DNA molecule, thereby blocking bacterial DNA supercoiling . This action inhibits bacterial DNA replication, leading to the death of the bacterial cells .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA replication and transcription . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death . The exact downstream effects of these disruptions are complex and can vary depending on the specific bacterial species.

Pharmacokinetics

Norfloxacin has a bioavailability of 30 to 40%, is metabolized in the liver, and is excreted renally and fecally . .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation . By blocking DNA replication, the compound prevents the bacteria from multiplying, which can lead to the death of the bacterial population . This makes it an effective agent against bacterial infections.

Biochemical Analysis

Biochemical Properties

Desethylene Norfloxacin Hydrochloride is involved in various biochemical reactions. It interacts with enzymes and proteins, particularly DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . The nature of these interactions involves the inhibition of these enzymes, thereby blocking bacterial DNA replication .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by trapping DNA in the complexes that it forms with DNA gyrase and topoisomerase IV during replication . This action can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effects at the molecular level. It binds to DNA gyrase and topoisomerase IV, inhibiting these enzymes and thereby blocking bacterial DNA replication . This binding interaction can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound undergoes various transformations. For instance, it has been observed that a Microbacterium sp. strain isolated from wastewater can transform Norfloxacin into this compound and other metabolites over a period of 14 days .

Metabolic Pathways

This compound is involved in metabolic pathways that include the transformation of Norfloxacin. The loss of an ethylene group from the piperazine ring of Norfloxacin produces this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desethylene Norfloxacin Hydrochloride can be synthesized through the microbial transformation of Norfloxacin. For instance, cultures of a Microbacterium species from wastewater can transform Norfloxacin into this compound over a period of 14 days . The process involves the removal of the ethylene group from Norfloxacin.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced biotechnological methods to ensure high yield and purity. The process may include the use of specific microbial strains and controlled fermentation conditions to optimize the transformation of Norfloxacin.

Chemical Reactions Analysis

Types of Reactions: Desethylene Norfloxacin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the aromatic rings or the amine groups.

    Reduction: Reduction of carboxyl groups is possible.

    Substitution: Substitution reactions can involve the replacement of functional groups on the quinolone ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated, acetylated, and dealkylated derivatives of this compound .

Scientific Research Applications

Desethylene Norfloxacin Hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

    Norfloxacin: The parent compound, which contains an ethylene group.

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinolone ring.

    Levofloxacin: A stereoisomer of Ofloxacin with enhanced activity against Gram-positive bacteria.

Uniqueness: Desethylene Norfloxacin Hydrochloride is unique due to the absence of the ethylene group, which can affect its pharmacokinetic properties and spectrum of activity. This structural difference may result in variations in its antimicrobial efficacy and potential side effects compared to other fluoroquinolones .

Properties

IUPAC Name

7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3/c1-2-18-7-9(14(20)21)13(19)8-5-10(15)11(6-12(8)18)17-4-3-16/h5-7,17H,2-4,16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCBOASHZANLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75001-77-3
Record name 7-((2-Aminoethyl)amino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-((2-AMINOETHYL)AMINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5GYT8QQ4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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